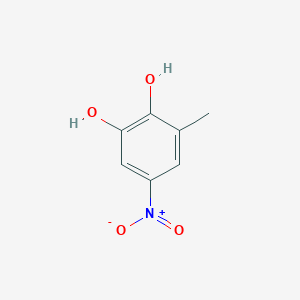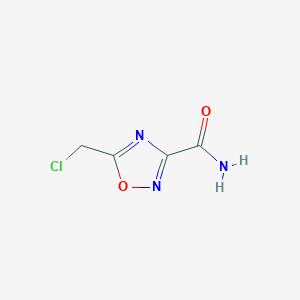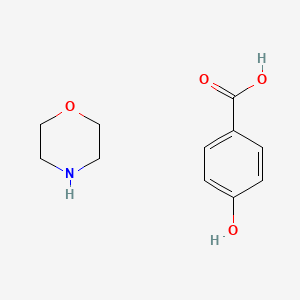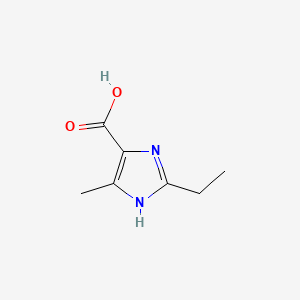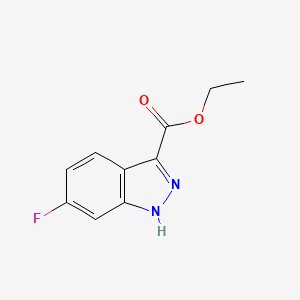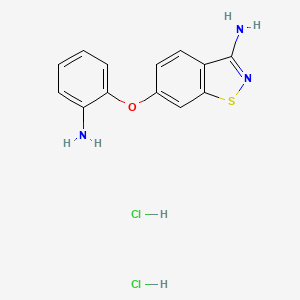
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction . The specific details of the synthesis would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2-oxo group indicates a carbonyl group (C=O) at the 2-position of the ring, and the 1-(2-methylpropyl) group indicates an isobutyl group attached to the 1-position of the ring .Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions would depend on the reaction conditions and the other reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring would likely make the compound relatively stable and resistant to reduction . The carbonyl group and the carboxylic acid group could potentially form hydrogen bonds, which could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique
Hydrogen Bonding Studies
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid and its analogues have been subjects of research focusing on hydrogen bonding. Studies using 1H NMR spectroscopy and X-ray crystallography reveal intricate hydrogen bonding patterns in these compounds. For example, in some derivatives, strong intramolecular hydrogen bonding forms an 8-membered chelate ring, contributing to their unique structural properties (Dobbin et al., 1993).
Role in Hypoglycemic Agents
Research indicates that certain derivatives of 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid exhibit hypoglycemic properties. These compounds, prepared by hydrolysis of corresponding nitriles, show varying degrees of hypoglycemic potency, making them potential candidates for diabetes treatment (Youngdale & Oglia, 1985).
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized in various studies. For instance, a novel compound was synthesized and analyzed using elemental analysis, IR spectrum, and single crystal X-ray diffraction, providing insights into its chemical and physical properties (Zhao Jing-gui, 2005).
Use in Azo Dyes
The derivatives of this compound have been used in the synthesis of azo dyes. Studies have focused on the stability of these dyes under different pH conditions, highlighting their potential in various industrial applications (Wang et al., 2018).
Antiallergic Properties
Research has also explored the antiallergic properties of certain derivatives. For instance, 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their analogues have shown promising antiallergic activity, potentially leading to new therapeutic agents for allergic conditions (Nohara et al., 1985).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methylpropyl)-2-oxopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-11-4-3-8(10(13)14)5-9(11)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUPMUUCNGATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


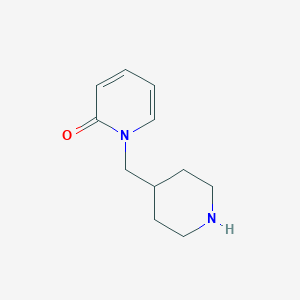
![4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1419043.png)

![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)

